3-[4-(morpholin-4-ylcarbonyl)phenyl]-2-sulfanylquinazolin-4(3H)-one
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Overview
Description
3-[4-(MORPHOLINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a morpholinocarbonyl group attached to a phenyl ring, which is further connected to a quinazolinone core with a sulfanyl group at the 2-position.
Preparation Methods
The synthesis of 3-[4-(MORPHOLINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Morpholinocarbonyl Group: The morpholinocarbonyl group is introduced through a coupling reaction with morpholine and a suitable carbonyl-containing reagent, such as an acid chloride or anhydride
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-[4-(MORPHOLINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development
Medicine: Its potential therapeutic applications include the treatment of bacterial infections, cancer, and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[4-(MORPHOLINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
3-[4-(MORPHOLINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE can be compared with other quinazolinone derivatives, such as:
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound also contains a morpholinocarbonyl group but differs in its core structure and biological activities
Quinazolin-2(1H)-one: A simpler quinazolinone derivative with different substituents and biological properties
The uniqueness of 3-[4-(MORPHOLINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C19H17N3O3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[4-(morpholine-4-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C19H17N3O3S/c23-17(21-9-11-25-12-10-21)13-5-7-14(8-6-13)22-18(24)15-3-1-2-4-16(15)20-19(22)26/h1-8H,9-12H2,(H,20,26) |
InChI Key |
KVXJQFQZYDMWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
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